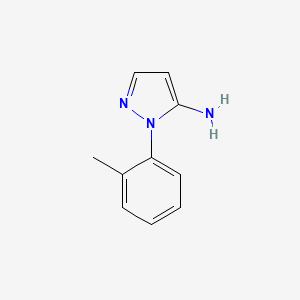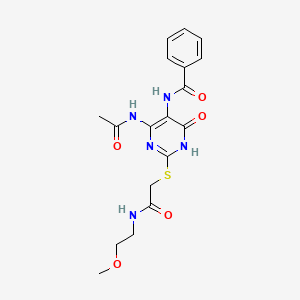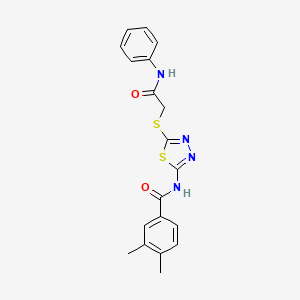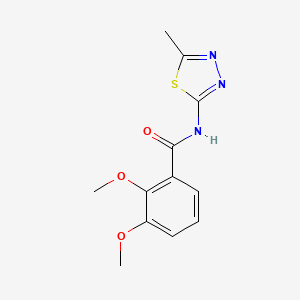![molecular formula C22H20N4O4 B2874637 3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-89-8](/img/structure/B2874637.png)
3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms .Chemical Reactions Analysis
Pyrimidine derivatives have been shown to have inhibitory responses versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structures. For example, IR and NMR spectroscopy can be used to determine the structure of these compounds .Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of novel compounds derived from pyrrolo[3,2-d]pyrimidine, showing a range of biological activities. For instance, novel heterocyclic compounds have been synthesized with potential anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in medical research (Abu‐Hashem et al., 2020). This suggests that compounds like 3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide could potentially be explored for their pharmacological effects.
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis of triazolopyrimidines, which were evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020). This research highlights the potential of pyrrolo[3,2-d]pyrimidine derivatives in developing new antimicrobial agents and antioxidants, suggesting a path for the application of this compound in addressing bacterial resistance and oxidative stress.
Antidiabetic Screening
A study on dihydropyrimidine derivatives demonstrated their potential in antidiabetic applications through in vitro screening for α-amylase inhibition (Lalpara et al., 2021). This indicates the relevance of pyrrolo[3,2-d]pyrimidine derivatives in the development of new treatments for diabetes, providing a foundation for further exploration of compounds like this compound in antidiabetic research.
Mechanism of Action
Target of Action
Similar compounds have been found to targetToll-like receptors (TLR-2, -4 and -5) in human monocytes . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses.
Mode of Action
For instance, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a similar compound, has been shown to induce the rapid phosphorylation of NFκB p65 at Ser536 and abrogate total IκB, leading to an increase in pro-inflammatory cytokine production (TNF, IL-6, IL-12 p40) in naive monocytes .
Biochemical Pathways
The compound appears to influence the Wnt/β-catenin pathway , a critical signaling pathway involved in cell proliferation, differentiation, and survival . In the context of LPS stimulation, the compound’s action occurs concomitant with the phosphorylative inactivation of GSK3β at Ser9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation .
Result of Action
The compound’s action results in a modulation of the inflammatory response. In TLR2, -4, and -5-engaged monocytes, the compound suppresses cytokine production . This suggests that the compound may have potential anti-inflammatory effects.
Future Directions
Properties
IUPAC Name |
3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-25-13-15(20(27)23-16-10-6-7-11-17(16)30-2)18-19(25)21(28)26(22(29)24-18)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORFJHCIHSCICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2874556.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)

![1-(4-Chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2874563.png)



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)
